DPI-221 is a novel benzhydrylpiperazine compound characterized as a selective µ-opioid receptor agonist. [, ] It plays a significant role in modulating bladder activity, as evidenced by animal models and clinical opioid analgesic use. [, ]
Mechanism of Action
DPI-221 acts as a µ-opioid receptor agonist. [, ] It binds to and activates the µ-opioid receptor, leading to downstream signaling events that modulate bladder activity. [, ] This modulation results in an increased micturition interval in normal rats. [, ]
Applications
DPI-221 has been investigated for its potential therapeutic application in managing bladder activity disorders. [, ] The research focuses on its ability to increase micturition intervals, suggesting its possible use in conditions like overactive bladder. [, ]
Compound Description: DPI-221 is a novel benzhydrylpiperazine compound characterized as a selective kappa opioid receptor agonist. [, ] It demonstrates high affinity for the kappa opioid receptor (Ki = 2.0 ± 0.7 nM) with significantly lower affinity for mu and delta opioid receptors. [, ] DPI-221 exhibits agonist activity in the mouse isolated vas deferens, inhibiting electrically induced contractions (IC50 = 88 ± 7.5 nM). [, ] In contrast, it shows no effect on electrically induced contractions in the guinea pig isolated ileum at concentrations up to 1 µM. [, ] DPI-221 also produces an increase in micturition interval in normal rats, suggesting a potential role in bladder activity modulation. [, ]
Compound Description: A series of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives were synthesized and evaluated for analgesic activity. [, ] Notably, the erythro isomers displayed significantly greater analgesic potency compared to their threo counterparts. [, ] Among these derivatives, dl-erythro-1-phenyl-2-(substituted phenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanol and its derivatives emerged as the most active, with compounds 16, 43, and 44 demonstrating analgesic potency approximately two to three times that of codeine. [, ] Further investigation revealed that the (-)-enantiomer of compound 16 and the (+)-enantiomer of compound 38 exhibited greater potency than their respective antipodes. [, ]
Compound Description: GBR 12909 is a high-affinity dopamine transporter (DAT) ligand investigated for its potential as a therapeutic agent for cocaine abuse. [, , , ] It demonstrates high affinity for the DAT and exhibits potency in elevating extracellular dopamine levels in a microdialysis assay and inhibiting cocaine-maintained responding in rhesus monkeys. []
Compound Description: GBR 12935 is another high-affinity dopamine transporter (DAT) ligand explored as a potential treatment for cocaine abuse. [, ] It served as a lead compound for further structural modifications aimed at enhancing DAT selectivity and developing long-acting agents. [, ]
Compound Description: Compound 6 is a hydroxylated derivative of GBR 12909, synthesized as part of an effort to develop long-acting DAT ligands. [] It displays enantioselectivity, with the S-enantiomer exhibiting higher DAT affinity than its R counterpart. [] Compound 6 shows greater potency than its enantiomer (compound 7) in elevating extracellular dopamine levels in a microdialysis assay and in inhibiting cocaine-maintained responding in rhesus monkeys. []
Compound Description: Compound 8 is a hydroxylated derivative of GBR 12935, notable for its high selectivity for the DAT. [] It is recognized as one of the most DAT-selective ligands known. []
cis- and trans-3-hydroxy Derivatives of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine
Compound Description: These derivatives were synthesized by introducing a hydroxy substituent into the piperidine ring of a disubstituted analogue derived from GBR 12935. [] The two enantiomers of the trans isomer, (+)-5 and (-)-5, displayed significant differences in their affinities for the DAT. [] (+)-5 exhibited greater potency than (-)-5 in inhibiting both radiolabeled cocaine analogue binding and dopamine uptake. [] Additionally, (+)-5 showed higher potency at the DAT compared to GBR 12909. []
Compound Description: These analogues were developed as structurally constrained 3,6-disubstituted piperidine derivatives, inspired by a lead compound derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (compound I). [] The study focused on derivatizing the exocyclic N-atom at the 3-position of the lead piperidine ring. [] Evaluation of their affinity for monoamine transporters revealed that the nature of substitutions on the phenyl ring significantly impacted DAT activity, with electron-withdrawing groups enhancing potency. [] Replacing the phenyl ring with heterocyclic moieties resulted in compounds with moderate DAT activity. [] Enantiomeric separation of potent racemic compounds showed differential affinities for the DAT, with the S,S-(-)-enantiomer of compound 19a demonstrating the highest potency (IC50 = 11.3 nM), comparable to GBR 12909. [] Importantly, compound 19a exhibited greater selectivity for the DAT compared to GBR 12909. []
[3-(cis-3,5-dimethyl-4-[3-phenylpropyl]-1-piperazinyl)-propyl]diphenylamine hydrochloride (SH 3-24) and 9-[3-(cis-3,5-dimethyl-4-[3-phenylpropyl]-1-piperazinyl)-propyl]carbazole hydrobromide (SH 3-28)
Compound Description: SH 3-24 and SH 3-28 are N-propylphenyl analogs of the sigma receptor antagonist rimcazole. [, ] These compounds demonstrated dose-dependent decreases in the maximal rates of cocaine self-administration without affecting food-reinforced responding. [, ] Unlike typical sigma receptor antagonists, SH 3-24 and SH 3-28 possess dual affinities for sigma receptors and the DAT. [, ] This dual activity contributes to their unique effects in reducing cocaine self-administration. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.